The Discovery and Chemical Synthesis of Vicadrostat: A Technical Overview
The Discovery and Chemical Synthesis of Vicadrostat: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vicadrostat (BI 690517) is a novel, potent, and highly selective non-steroidal inhibitor of aldosterone (B195564) synthase (CYP11B2), an enzyme responsible for the final steps of aldosterone biosynthesis. Developed by Boehringer Ingelheim, Vicadrostat is under investigation for the treatment of chronic kidney disease (CKD) and heart failure. Elevated aldosterone levels are implicated in the pathophysiology of various cardiovascular and renal diseases, driving inflammation, fibrosis, and hypertension. By selectively targeting aldosterone production, Vicadrostat offers a promising therapeutic strategy to mitigate these deleterious effects. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and detailed chemical synthesis of Vicadrostat, along with a summary of its pharmacological properties and experimental protocols.
Introduction: The Rationale for Aldosterone Synthase Inhibition
The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure, fluid, and electrolyte balance.[1] However, chronic activation of the RAAS and subsequent excessive aldosterone production contribute to end-organ damage, particularly in the heart and kidneys.[2] Aldosterone's harmful effects extend beyond its influence on blood pressure, promoting inflammation, oxidative stress, and fibrosis.[3]
While mineralocorticoid receptor antagonists (MRAs) are effective in blocking the effects of aldosterone, they can be associated with side effects such as hyperkalemia and hormonal disturbances due to their non-specific binding to other steroid receptors.[4] Furthermore, MRAs do not prevent the formation of aldosterone, which may have deleterious effects independent of mineralocorticoid receptor activation. This has led to the development of aldosterone synthase inhibitors as a more targeted therapeutic approach.[5]
Vicadrostat (BI 690517) emerged from Boehringer Ingelheim's research program focused on identifying potent and selective inhibitors of aldosterone synthase (CYP11B2) with a favorable safety profile.[3][6] A key challenge in this endeavor was to achieve high selectivity for CYP11B2 over the closely related enzyme cortisol synthase (CYP11B1), which is essential for cortisol production.[7]
Mechanism of Action and Signaling Pathway
Vicadrostat exerts its therapeutic effect by directly inhibiting the enzymatic activity of aldosterone synthase (CYP11B2). This enzyme catalyzes the final two steps in the biosynthesis of aldosterone from 11-deoxycorticosterone. By blocking this enzyme, Vicadrostat effectively reduces the production of aldosterone in the adrenal glands.
Chemical Synthesis of Vicadrostat
The chemical synthesis of Vicadrostat is detailed in patent WO2016014736A1, filed by Boehringer Ingelheim. The synthesis involves a multi-step process, with the core pyrano[3,4-d]imidazole scaffold being constructed from key intermediates. The following is a representative synthetic scheme based on the information provided in the patent.
Experimental Protocol: Synthesis of 2-chloro-4-[6-(iodomethyl)-6-methyl-4-oxo-7H-pyrano[3,4-d]imidazol-3-yl]benzonitrile (Intermediate I-07e from patent WO2016014736A1)
To a stirring solution of 5.0 g (15 mmol) of the precursor olefin (I-05e) in 125 mL of a 3:1 mixture of THF/H₂O is added 0.83 g (19 mmol) of LiOH hydrate. After 16 hours, an additional 80 mL of 3:1 THF/H₂O is added. After another 8 hours, 10 mL of EtOH is added. After a total of 40 hours, the mixture is concentrated and acidified by the addition of acetic acid. The resulting precipitate is collected via filtration and dried to yield 4.0 g (13 mmol) of the iodomethyl intermediate (I-07e).[8]
Note: This represents a single step in the multi-step synthesis of compounds related to Vicadrostat as described in the patent. The exact synthesis of Vicadrostat may involve variations of this procedure.
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological data for Vicadrostat.
Table 1: In Vitro Potency and Selectivity of Vicadrostat
| Parameter | Species | Value | Selectivity vs. CYP11B1 | Reference |
| IC₅₀ (Aldosterone Synthase, CYP11B2) | Human | 19 nM | 250-fold | [7] |
| IC₅₀ (Aldosterone Production) | Cynomolgus Monkey | 25 nM | >2000-fold | [7] |
Table 2: Preclinical and Clinical Pharmacokinetic Parameters of Vicadrostat
| Parameter | Species | Route of Administration | Value | Reference |
| Tₘₐₓ (Median) | Human (Healthy Males) | Oral | 0.50 - 1.75 h | Phase 1 Study Data |
| Half-life (Mean) | Human (Healthy Males) | Oral | 4.4 - 6.3 h | Phase 1 Study Data |
Table 3: Clinical Efficacy of Vicadrostat in Chronic Kidney Disease
| Endpoint | Dose | Treatment Duration | Result | Reference |
| Reduction in Albuminuria | 10 mg (on top of empagliflozin) | 14 weeks | Up to 39.5% reduction vs. placebo | [6] |
| Reduction in Urine Albumin-to-Creatinine Ratio (UACR) | 10 mg | 14 weeks | ~40% reduction vs. placebo | [9] |
Key Experimental Protocols
In Vitro Aldosterone Synthase (CYP11B2) Inhibition Assay
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Enzyme Source: Recombinant human CYP11B2 expressed in a suitable host system (e.g., fission yeast or V79 cells).[2]
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Substrate: Corticosterone or 11-deoxycorticosterone.
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Incubation: The enzyme, substrate, and various concentrations of Vicadrostat are incubated in a suitable buffer system at 37°C.
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Detection: The formation of aldosterone is quantified using a sensitive analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
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Data Analysis: IC₅₀ values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
In Vivo Pharmacodynamic Assessment in Cynomolgus Monkeys
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Animal Model: Male cynomolgus monkeys are used as a non-human primate model due to the high homology between human and monkey CYP11B enzymes.[7]
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Treatment: Vicadrostat is administered orally at various doses.
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ACTH Challenge: To stimulate steroidogenesis, an adrenocorticotropic hormone (ACTH) challenge is administered.
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Blood Sampling: Blood samples are collected at multiple time points before and after Vicadrostat administration and the ACTH challenge.
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Bioanalysis: Plasma concentrations of aldosterone, cortisol, and their precursors are measured using LC-MS/MS.
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Data Analysis: The dose-dependent inhibition of aldosterone production is determined, and the selectivity versus cortisol production is assessed.
Conclusion
Vicadrostat is a promising novel aldosterone synthase inhibitor with a strong preclinical and early clinical profile. Its high potency and, critically, its selectivity for aldosterone synthase over cortisol synthase, suggest a favorable therapeutic window. The ongoing clinical development program will further elucidate its efficacy and safety in patients with chronic kidney disease and heart failure. The chemical synthesis of Vicadrostat is achievable through a multi-step process, and robust in vitro and in vivo assays have been established to characterize its pharmacological properties. As research in this area continues, Vicadrostat may offer a valuable new therapeutic option for the management of cardiorenal diseases.
References
- 1. Aldosterone synthase inhibitors(Boehringer Ingelheim Corp) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Development of a test system for inhibitors of human aldosterone synthase (CYP11B2): screening in fission yeast and evaluation of selectivity in V79 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aldosterone synthase inhibition: cardiorenal protection in animal disease models and translation of hormonal effects to human subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of test systems for the discovery of selective human aldosterone synthase (CYP11B2) and 11beta-hydroxylase (CYP11B1) inhibitors. Discovery of a new lead compound for the therapy of congestive heart failure, myocardial fibrosis and hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of CYP11B1 and CYP11B2 assays utilizing homogenates of adrenal glands: Utility of monkey as a surrogate for human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Progress towards clinically useful aldosterone synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and in Vivo Evaluation of Potent Dual CYP11B2 (Aldosterone Synthase) and CYP11B1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aldosterone Synthase Inhibitors: New Hope in Cardiovascular Therapy [cfrjournal.com]
